molecular formula C13H14N4O3 B2420295 (2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid CAS No. 2193052-14-9

(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2420295
CAS No.: 2193052-14-9
M. Wt: 274.28
InChI Key: RLULKEYNIXGAJW-LLVKDONJSA-N
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Description

(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid (CAS 2193052-14-9) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and chemical biology research. This compound features a benzoyl group substituted with an azidomethyl moiety, making it a valuable building block. The azide group ( citation:1 ) is a key functional handle that readily participates in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) ( citation:10 ). This property makes the compound an excellent tool for synthesizing more complex molecules, exploring protein-ligand interactions, and developing probes for studying biological systems. The chiral (R)-configuration at the pyrrolidine ring is crucial for its stereoselective interactions, which can be a determining factor in its binding affinity and mechanism of action with biological targets. Researchers utilize this compound and its structural analogs in the discovery and optimization of novel therapeutic agents, including investigations for antituberculosis applications ( citation:6 ). The compound is offered with a purity of 90% and is available in various quantities to suit different research scales ( citation:1 ). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-1-[2-(azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c14-16-15-8-9-4-1-2-5-10(9)12(18)17-7-3-6-11(17)13(19)20/h1-2,4-5,11H,3,6-8H2,(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLULKEYNIXGAJW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2CN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2=CC=CC=C2CN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.

    Azidomethylation: The azidomethyl group can be introduced through a nucleophilic substitution reaction using sodium azide and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form a nitro group.

    Reduction: The azidomethyl group can be reduced to form an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₄N₄O₃
  • Molecular Weight : 274 g/mol
  • IUPAC Name : (2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid
  • CAS Number : 2193052-14-9

The compound features a pyrrolidine ring substituted with both an azidomethyl group and a benzoyl group, which contribute to its reactivity and potential applications in various fields.

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential biological activity. The azidomethyl group can participate in click chemistry, enabling the formation of stable triazole rings with alkynes, which is useful in bioconjugation and drug development .

Medicine

The compound is investigated for its potential role as a pharmaceutical intermediate or active ingredient. Its interactions with biomolecules may lead to the development of new therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes, particularly those that require specific functional groups for reactivity or stability.

Case Study 1: Click Chemistry Applications

In a study focusing on bioconjugation techniques, researchers utilized this compound to successfully link biomolecules through click chemistry reactions. This demonstrated its utility in creating stable conjugates for drug delivery systems .

Case Study 2: Pharmaceutical Development

Another investigation explored the compound's potential as an active pharmaceutical ingredient. Researchers synthesized derivatives of this compound and evaluated their biological activities against various cancer cell lines, finding promising results that warrant further exploration .

Data Table: Summary of Applications

Application AreaDescriptionExample Uses
ChemistryBuilding block for complex synthesisSynthetic organic chemistry
BiologyBioconjugation and drug developmentClick chemistry reactions
MedicinePharmaceutical intermediateActive ingredients in drugs
IndustryMaterial developmentChemical processes requiring specific functional groups

Mechanism of Action

The mechanism of action of (2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and drug development. The benzoyl group can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid: Unique due to the presence of both azidomethyl and benzoyl groups.

    Pyrrolidine-2-carboxylic acid derivatives: Similar core structure but different substituents.

    Azidomethylbenzoyl derivatives: Similar substituents but different core structures.

Uniqueness

This compound is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an azidomethyl group and a benzoyl group. Its molecular formula is C13H14N4O3C_{13}H_{14}N_{4}O_{3} with a molecular weight of 274 Da. The key structural components include:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological properties.
  • Azidomethyl Group : Provides reactivity for click chemistry applications.
  • Benzoyl Group : May interact with various enzymes and receptors, influencing biological activity.

The azidomethyl group allows for participation in click chemistry, forming stable triazole rings with alkynes, which is useful in bioconjugation and drug development. The benzoyl moiety can modulate enzyme activity, potentially affecting metabolic pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, although specific IC50 values for this compound are not well-documented.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Structural modifications have been shown to enhance inhibitory activity against this enzyme, suggesting that derivatives of this compound could serve as effective tyrosinase inhibitors.

Case Studies and Research Findings

StudyFocusFindings
Young Mi Ha et al. (2023) Synthesis of thiazolidine derivativesIdentified structural features that enhance tyrosinase inhibition; suggests potential for similar modifications in azidomethylbenzoyl derivatives.
Azidomethyl as Protecting Group Use in nucleoside chemistryDemonstrated the utility of azidomethyl groups in protecting functional groups during synthesis, indicating versatility in chemical applications.
Pyrrolidine Derivatives Metalloprotease inhibitionExplored the role of pyrrolidine derivatives in inhibiting zinc proteases, highlighting the therapeutic potential of related compounds.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization reaction using an appropriate amine and carbonyl compound.
  • Introduction of the Benzoyl Group : Acylation using benzoyl chloride.
  • Azidomethylation : Nucleophilic substitution with sodium azide.

These synthetic routes allow for the customization of the compound to enhance its biological activity.

Q & A

Q. What are the common synthetic routes for (2R)-1-[2-(azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid?

The compound is typically synthesized via multi-step protocols involving chiral auxiliaries or stereospecific coupling reactions. For example, microwave-assisted synthesis (e.g., pyrrolidine derivatives in ) can enhance reaction efficiency. A key step involves introducing the azidomethyl group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Reaction monitoring via TLC and purification by column chromatography are critical for yield optimization .

Q. How is the stereochemical integrity of the (2R)-configuration validated during synthesis?

Chiral HPLC or polarimetry is used to confirm enantiopurity. X-ray crystallography (as in ) provides definitive stereochemical assignment by resolving the crystal structure. NMR spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can corroborate spatial arrangements via coupling constants and NOE effects .

Q. What analytical techniques are essential for characterizing this compound?

  • LC-MS : Confirms molecular weight and purity (e.g., ESI-MS data in ).
  • NMR : Assigns proton environments and detects impurities (e.g., 1H^{1}\text{H} NMR in ).
  • X-ray diffraction : Resolves 3D conformation (e.g., ).
  • FT-IR : Identifies functional groups like the azide (~2100 cm1^{-1}) and carboxylic acid (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can conformational flexibility of the pyrrolidine ring impact biological activity?

The pyrrolidine ring’s puckering (e.g., Cγ^\gamma- or Cβ^\beta-endo) modulates interactions with biological targets. Computational studies (DFT or MD simulations) combined with crystallographic data () can predict dominant conformers. Substituents like the azidomethyl group may restrict rotation, affecting binding kinetics in enzyme inhibition assays .

Q. What strategies mitigate instability of the azide moiety during storage or reactions?

  • Storage : Use inert atmospheres (N2_2) and low temperatures (−20°C) to prevent decomposition.
  • Reaction conditions : Avoid prolonged exposure to light or heat. Add stabilizers like sodium ascorbate in CuAAC reactions.
  • Safety : Follow protocols for handling shock-sensitive azides (e.g., ’s P210 precautions) .

Q. How to address contradictory data between computational binding predictions and experimental IC50_{50}50​ values?

Cross-validate using orthogonal methods:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters.
  • Mutagenesis studies : Identify critical residues in target proteins. Adjust computational models by incorporating solvent effects or entropy contributions (e.g., ’s SAR analysis) .

Q. What methodologies optimize yield in large-scale synthesis while maintaining stereoselectivity?

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective benzoylation.
  • Flow chemistry : Enhances reproducibility and heat transfer for exothermic steps.
  • Design of Experiments (DoE) : Statistically optimizes variables like temperature, solvent polarity, and stoichiometry (e.g., ’s 93% yield protocol) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Substitute the azide with tetrazole or triazole ( ).
  • Side-chain modifications : Introduce halogenated benzoyl groups (e.g., 4-chloro in ) to assess hydrophobic interactions.
  • Pro-drug strategies : Esterify the carboxylic acid to enhance bioavailability (e.g., methyl esters in ) .

Data Contradiction and Validation

Q. How to resolve discrepancies in biological activity across cell-based vs. in vivo assays?

  • Pharmacokinetic profiling : Assess absorption/metabolism differences using LC-MS/MS.
  • Tissue distribution studies : Radiolabel the compound (e.g., 14C^{14}\text{C}-azide) to track bioavailability.
  • Cytotoxicity controls : Rule out off-target effects via counter-screens (e.g., ’s purity standards) .

Q. What experimental controls are critical for ensuring reproducibility in enzyme inhibition assays?

  • Positive/Negative controls : Use known inhibitors (e.g., ’s AT1_1 receptor ligands).
  • Blind replicates : Minimize operator bias.
  • Buffer consistency : Maintain ionic strength/pH to prevent enzyme denaturation (e.g., ’s ammonium chloride wash) .

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